molecular formula C25H32N2O5 B234057 Neoalsogenin A CAS No. 143436-21-9

Neoalsogenin A

Cat. No. B234057
CAS RN: 143436-21-9
M. Wt: 478.7 g/mol
InChI Key: NOLIODARMCPTMK-KJYFKQERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neoalsogenin A is a natural compound that has recently gained attention in scientific research for its potential therapeutic applications. It is a steroidal saponin that is derived from the roots of the plant Alsophila spinulosa. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of Neoalsogenin A is not fully understood. However, it is believed to exert its biological effects by interacting with various signaling pathways in the body. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Neoalsogenin A has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis. Neoalsogenin A has also been found to increase insulin sensitivity and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Neoalsogenin A in lab experiments is its diverse biological activities. It can be used to study various diseases, including inflammation, cancer, and diabetes. Additionally, it is a natural compound, which makes it a safer alternative to synthetic drugs. However, one of the limitations of using Neoalsogenin A in lab experiments is its complex structure, which makes its synthesis challenging. Additionally, its low solubility in water can make it difficult to administer in animal studies.

Future Directions

There are several future directions for research on Neoalsogenin A. One area of research is to further elucidate its mechanism of action. Additionally, more studies are needed to determine its efficacy in treating various diseases, including inflammation, cancer, and diabetes. Further research is also needed to optimize the synthesis method of Neoalsogenin A to make it more accessible for scientific research purposes. Finally, more studies are needed to determine the safety and toxicity of Neoalsogenin A in humans.

Synthesis Methods

The synthesis of Neoalsogenin A is challenging due to its complex structure. However, several methods have been developed for its synthesis, including chemical synthesis and semi-synthesis. One of the most commonly used methods is the semi-synthesis method, which involves the extraction of the compound from the plant material followed by chemical modifications to obtain the desired structure. This method has been used successfully to produce Neoalsogenin A in large quantities for scientific research purposes.

Scientific Research Applications

Neoalsogenin A has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Neoalsogenin A has also been found to have anti-diabetic effects by increasing insulin sensitivity and reducing blood glucose levels.

properties

CAS RN

143436-21-9

Product Name

Neoalsogenin A

Molecular Formula

C25H32N2O5

Molecular Weight

478.7 g/mol

IUPAC Name

(8R,9S,10R,12R,13R,14R,17S)-17-[(2S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,12-diol

InChI

InChI=1S/C29H50O5/c1-25(2)21-9-8-16-18(27(21,5)13-11-22(25)32)14-19(30)23-17(10-12-28(16,23)6)29(7)15-20(31)24(34-29)26(3,4)33/h16-24,30-33H,8-15H2,1-7H3/t16-,17+,18+,19-,20?,21?,22?,23+,24?,27-,28-,29+/m1/s1

InChI Key

NOLIODARMCPTMK-KJYFKQERSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@H]1[C@@H](C[C@H]3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)O)[C@@]5(CC(C(O5)C(C)(C)O)O)C

SMILES

CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C

Canonical SMILES

CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C

synonyms

3,12,23,25-tetrahydroxy-20,24-epoxydammarane
neoalsogenin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.